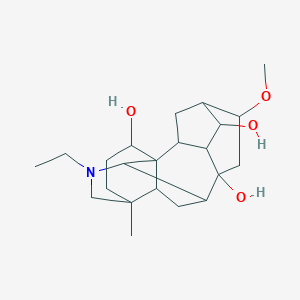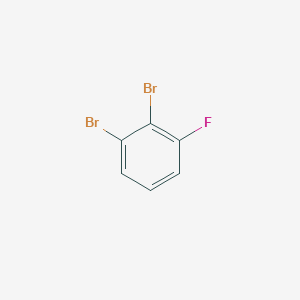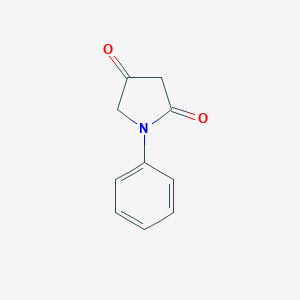
1-Phenylpyrrolidine-2,4-dione
Overview
Description
1-Phenylpyrrolidine-2,4-dione (PPD) is a cyclic ketone and an important organic compound in the field of organic chemistry. It is used in a wide range of applications, such as in the synthesis of pharmaceuticals and other organic compounds, as an intermediate in the production of polymers, and as a starting material for the production of other compounds. PPD is also used in the synthesis of polymers, polyurethanes, and polyureas. It is an important component in the synthesis of many polymers and polyurethanes.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Synthesis and Biological Activities : Novel derivatives of 1-Phenylpyrrolidine-2,4-dione exhibit significant antimicrobial and antifungal activities. A study synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and found some compounds with promising in vitro antifungal activities, particularly against a broad spectrum of fungi. The structure-activity relationship of these molecules was also analyzed through density functional theory calculations (Cvetković et al., 2019).
Structure-Activity Relationship in Antifungal Effect : Another study focused on the relationship between chemical structure and antifungal activity of benzene ring substituents in 1-phenylpyrrolidine-2,5-diones. It identified key structural features essential for the antifungal effect, such as the presence of an intact-NCO group and benzene moiety (Park et al., 1997).
Enzyme Inhibition and Biological Screening
Inhibition of Oestrone Sulphatase : Research on dialkyl 3-phenylpyrrolidine-2, 5-diones led to the development of potential steroid sulphatase inhibitors. These compounds were designed to bind to the active site of the enzyme and resist hydrolysis (Hassanzadeh et al., 2006).
Structural Investigations for Bioactive Molecules : Studies on 3-acylpyrrolidine-2,4-diones, a group that includes this compound, have revised the structures of several natural products. These compounds exhibit various bioactivities, and their structural investigations help in understanding their biological interactions (Nolte et al., 1980).
Chemical Synthesis and Applications
Enantiodivergent Synthesis : The enantiodivergent preparation of derivatives of this compound has been described for applications in chemical synthesis, demonstrating the versatility of this compound (Camps et al., 2007).
Stereoselective Reduction Studies : Research on the stereoselective reduction of derivatives of this compound provides insights into the mechanisms of chemical reactions crucial for synthesizing natural bioactive compounds (Jumali et al., 2017).
Agricultural and Biological Implications
- Antifungal Activity in Agriculture : Studies have shown that derivatives of 1-Phenylpyrrolidine-2,5-dione, particularly those with dihalo-substituents on the benzene moiety, exhibit high antifungal activity against pathogens affecting crops. This makes them potential candidates for agricultural fungicides (Fujinami et al., 1972).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Phenylpyrrolidine-2,4-dione is a synthetic compound that has been found to exhibit inhibitory activity against certain types of fungi and plants It’s known that the compound interacts with key enzymes and proteins within these organisms, disrupting their normal functions .
Mode of Action
It’s believed that the compound interacts with its targets, leading to changes in their normal functions . This interaction could potentially disrupt the metabolic processes of the organisms, leading to their inhibition .
Biochemical Pathways
This compound is thought to affect several biochemical pathways within the target organisms. The disruption of these pathways can lead to downstream effects such as growth inhibition .
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and overall effectiveness .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain types of fungi and plants . This is likely due to the disruption of key metabolic processes within these organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH of the environment, temperature, and the presence of other compounds . These factors could potentially affect the stability of the compound, its ability to interact with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
1-Phenylpyrrolidine-2,4-dione exhibits a broad spectrum of bioactivities, including antitumor, antibiotic, insecticidal, antiviral, and herbicidal properties .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses. Detailed dosage-effect relationships have not been fully established.
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
1-phenylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-6-10(13)11(7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRLBFFWYMHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347671 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114473-81-3 | |
| Record name | 1-Phenyl-2,4-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural information revealed about 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione in the study?
A1: The study focuses on the crystal structure of 3-(1-hydroxyethylidene)-1-phenylpyrrolidine-2,4-dione, a derivative of 1-phenylpyrrolidine-2,4-dione. The research primarily elucidates the following structural details []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




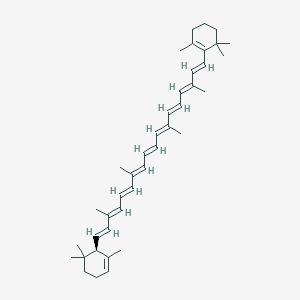
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)


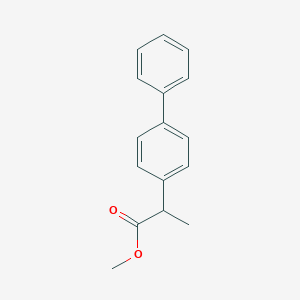
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)



